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molecular formula C10H16N2 B3360203 4-(3-Methylpyridin-2-YL)butan-1-amine CAS No. 88596-90-1

4-(3-Methylpyridin-2-YL)butan-1-amine

Cat. No. B3360203
M. Wt: 164.25 g/mol
InChI Key: IUPGNUGIEAUJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486434

Procedure details

2,3-Lutidine (321 g) was added with stirring to a solution of sodamide (351 g) in liquid ammonia (3 l). 1-Amino-3-chloropropane hydrochloride (429 g) was added to this mixture over 8 minutes with stirring. Any liquid ammonia lost through evaporation was replaced. After 2 hours the reaction was quenched by the addition of ammonium chloride (120 g) and the reaction mixture was left to stand overnight to allow substantially complete escape of ammonia through evaporation. The residue so obtained was diluted with water (2 l) and extracted with dichloromethane. The extracts were dried (Na2SO4), the dichloromethane removed by evaporation and the residue distilled in vacuo to give 2-(4-aminobutyl)-3-methylpyridine (306.6 g).
Quantity
321 g
Type
reactant
Reaction Step One
Quantity
351 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
429 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].[NH2-].[Na+].N.Cl.[NH2:13][CH2:14][CH2:15][CH2:16]Cl>O>[NH2:13][CH2:14][CH2:15][CH2:16][CH2:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N:1]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
321 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
351 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
3 L
Type
reactant
Smiles
N
Step Three
Name
Quantity
429 g
Type
reactant
Smiles
Cl.NCCCCl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Any liquid ammonia lost through evaporation
CUSTOM
Type
CUSTOM
Details
After 2 hours the reaction was quenched by the addition of ammonium chloride (120 g)
Duration
2 h
WAIT
Type
WAIT
Details
the reaction mixture was left
CUSTOM
Type
CUSTOM
Details
through evaporation
CUSTOM
Type
CUSTOM
Details
The residue so obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the dichloromethane removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCCC1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 306.6 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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